4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid
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Overview
Description
4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups are then functionalized to form imines, amines, thioureas, and hydrazones . The reaction conditions often include heating the mixture in ethanol or acetonitrile for a specified period .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various aldehydes for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones
Scientific Research Applications
4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s imino and benzo[de]isoquinoline groups play a crucial role in its chemical reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but the compound is known to exhibit photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: A precursor and structurally related compound with similar chemical properties.
Naphthalimide derivatives: Compounds with similar fluorescent properties and applications in chemosensing.
Anthracen-9-ylmethyl derivatives: Known for their effectiveness as fluorescent chemosensors.
Properties
Molecular Formula |
C20H12N2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-[(E)-(1,3-dioxobenzo[de]isoquinolin-2-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C20H12N2O4/c23-18-15-5-1-3-13-4-2-6-16(17(13)15)19(24)22(18)21-11-12-7-9-14(10-8-12)20(25)26/h1-11H,(H,25,26)/b21-11+ |
InChI Key |
GHUQGHTXDWZTDR-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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